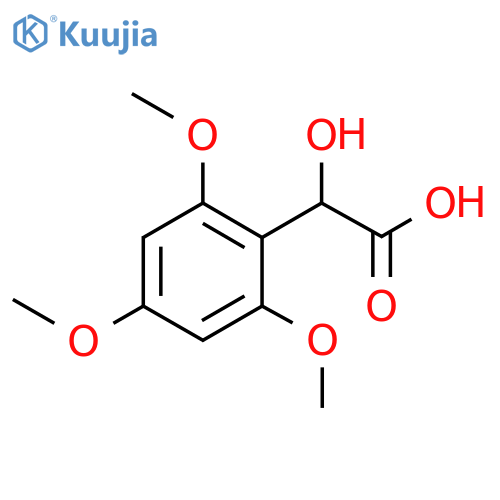

Cas no 644990-10-3 (2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, α-hydroxy-2,4,6-trimethoxy-

- 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid

-

- MDL: MFCD13290451

- インチ: 1S/C11H14O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)

- InChIKey: FJVBJSIAIUCVKM-UHFFFAOYSA-N

- ほほえんだ: C(C1C(=CC(OC)=CC=1OC)OC)(O)C(=O)O

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868791-0.5g |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 0.5g |

$535.0 | 2023-08-31 | ||

| Enamine | EN300-1868791-2.5g |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 2.5g |

$1089.0 | 2023-08-31 | ||

| Enamine | EN300-1868791-5.0g |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1868791-1g |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 1g |

$557.0 | 2023-08-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415536-50mg |

2-Hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 98% | 50mg |

¥22323.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415536-100mg |

2-Hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 98% | 100mg |

¥21842.00 | 2024-05-05 | |

| Enamine | EN300-1868791-0.05g |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 0.05g |

$468.0 | 2023-08-31 | ||

| Enamine | EN300-1868791-10g |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 10g |

$2393.0 | 2023-08-31 | ||

| Enamine | EN300-1868791-5g |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 5g |

$1614.0 | 2023-08-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415536-1g |

2-Hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |

644990-10-3 | 98% | 1g |

¥21297.00 | 2024-05-05 |

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid 関連文献

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

4. Book reviews

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acidに関する追加情報

2-Hydroxy-2-(2,4,6-Trimethoxyphenyl)Acetic Acid: A Comprehensive Overview

The compound with CAS No. 644990-10-3, commonly referred to as 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a hydroxyl group attached to a trimethoxyphenyl group, which is further connected to an acetic acid moiety. This combination of functional groups imparts distinctive chemical and biological properties to the compound.

Recent studies have highlighted the importance of trimethoxyphenyl derivatives in medicinal chemistry. The presence of multiple methoxy groups on the aromatic ring enhances the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems. Researchers have also explored the antioxidant properties of this compound, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

The synthesis of 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid involves a multi-step process that includes aromatic substitution and esterification reactions. The use of advanced catalytic systems has enabled chemists to optimize the yield and purity of this compound. Furthermore, computational chemistry techniques have been employed to study the molecular interactions and pharmacokinetics of this compound, providing valuable insights into its therapeutic potential.

In terms of biological activity, this compound has shown significant promise in preclinical studies. It exhibits potent anti-inflammatory and antibacterial properties, which could be harnessed for developing novel antibiotics or anti-inflammatory agents. Additionally, its ability to modulate cellular signaling pathways makes it a potential candidate for cancer therapy.

The structural uniqueness of 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid lies in its ability to act as both a donor and acceptor in hydrogen bonding interactions. This property enhances its compatibility with various biological systems and facilitates its integration into complex molecular networks. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have further elucidated the stereochemical properties of this compound.

From an environmental perspective, the biodegradability and eco-toxicological effects of this compound are currently under investigation. Preliminary findings suggest that it exhibits low toxicity towards aquatic organisms, which is a positive indicator for its safe use in pharmaceutical applications.

In conclusion, 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid (CAS No. 644990-10-3) is a versatile compound with immense potential in the fields of medicine and biotechnology. Its unique chemical structure, combined with its favorable pharmacokinetic profile, positions it as a valuable asset in drug discovery research. Continued exploration into its biological activities and therapeutic applications will undoubtedly pave the way for innovative treatments in the near future.

644990-10-3 (2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid) 関連製品

- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)

- 1040673-53-7(6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide)

- 14348-75-5(2,7-Dibromo-9-fluorenone)

- 13598-65-7(Ammonium perrhenate(VII))

- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)

- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)

- 1221342-87-5(Methyl 3-(octylamino)butanoate)

- 2188202-93-7(1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

- 152146-59-3(4-(2-Butyl-5-formyl-1H-imidazol-1-yl)methylbenzoic Acid)

- 866727-18-6(3-(4-ethylbenzoyl)-1-(3-fluorophenyl)methyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one)